

Physical and chemical properties of 5-Iodo-4-methoxypyrimidine

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Compound of Interest

Compound Name: **5-Iodo-4-methoxypyrimidine**

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An In-depth Technical Guide to **5-Iodo-4-methoxypyrimidine** for Advanced Research

Introduction: A Versatile Heterocyclic Building Block

5-Iodo-4-methoxypyrimidine is a halogenated pyrimidine derivative that has emerged as a significant building block in medicinal chemistry and organic synthesis. Its strategic functionalization—an electron-donating methoxy group and a reactive iodo substituent on an electron-deficient pyrimidine core—provides a unique electronic and steric profile. This structure is particularly valuable for researchers and drug development professionals, as it allows for selective and efficient modification, primarily through modern cross-coupling reactions. This guide offers a comprehensive overview of its core properties, reactivity, and practical applications, providing the technical insights necessary for its effective utilization in the laboratory. The compound is noted for its role as a key intermediate in the synthesis of potential antiviral agents, including those targeting formidable viruses like MERS-CoV and SARS coronavirus, as well as in the development of novel kinase inhibitors for oncology.^[1]

Physicochemical and Molecular Properties

The fundamental properties of **5-Iodo-4-methoxypyrimidine** are crucial for planning experimental work, including reaction setup, purification, and storage. The key data is summarized below.

Property	Value	Source(s)
CAS Number	219915-13-6	[1]
Molecular Formula	C ₅ H ₅ IN ₂ O	[1]
Molecular Weight	236.01 g/mol	[1]
Appearance	Expected to be a solid at room temperature.	
Boiling Point	286.3 °C	[1]
Flash Point	88 °C	[1]
Melting Point	Data not readily available in public sources. For context, the related compound 5-Iodo-2,4-dimethoxypyrimidine has a melting point of 71-75 °C.	
Solubility	Expected to be soluble in polar organic solvents such as Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), and alcohols.	
SMILES	COC1=NC=NC=C1I	[1]
InChI Key	Not readily available in searched sources.	

Spectroscopic Data Analysis: Identification and Characterization

While experimentally derived spectra for **5-Iodo-4-methoxypyrimidine** are not widely published, its structure allows for a reliable prediction of its spectral characteristics. This theoretical analysis is vital for researchers to confirm the identity and purity of the compound after synthesis or purchase.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be simple and highly informative.

- H-2 (singlet): Around δ 8.5-8.7 ppm. This proton is adjacent to two electronegative nitrogen atoms, causing a significant downfield shift.
- H-6 (singlet): Around δ 8.2-8.4 ppm. This proton is adjacent to a nitrogen atom and the carbon bearing the iodo group.
- -OCH₃ (singlet): Around δ 4.0-4.2 ppm. A characteristic singlet integrating to three protons from the methoxy group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom.

- C-4 (quaternary): ~170 ppm. Attached to both an oxygen and a nitrogen, this carbon will be the most downfield.
- C-2 & C-6 (methine): ~155-160 ppm. These carbons are part of the electron-deficient aromatic system.
- C-5 (quaternary): ~80-90 ppm. The direct attachment of the heavy iodine atom causes a significant upfield shift (the "heavy atom effect").
- -OCH₃ (methyl): ~55 ppm. The typical region for a methoxy carbon attached to an aromatic system.

Mass Spectrometry (Expected)

Mass spectrometry is used to confirm the molecular weight and can provide structural clues from fragmentation patterns.

- Molecular Ion Peak (M⁺): A strong peak is expected at m/z 236, corresponding to the molecular weight of the compound.[\[2\]](#)

- Key Fragmentation: Common fragmentation pathways would include the loss of the methoxy group ($[M-31]^+$) and the loss of the iodine atom ($[M-127]^+$), providing definitive structural confirmation.[\[2\]](#)

Chemical Reactivity and Synthetic Utility

The reactivity of **5-Iodo-4-methoxypyrimidine** is dominated by the carbon-iodine bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-I bond towards oxidative addition to a Pd(0) catalyst, a key step in many coupling cycles.[\[3\]](#)

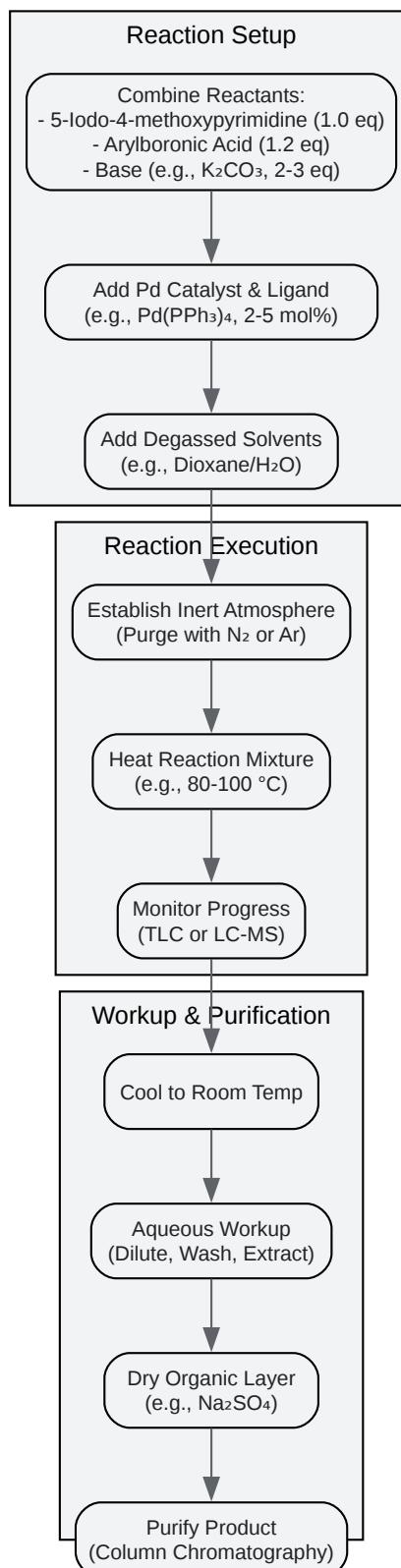
This compound is frequently used in:

- Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids.[\[4\]](#)
- Buchwald-Hartwig Amination: To form C-N bonds with various amines.[\[4\]](#)
- Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

The ability to introduce diverse molecular fragments at the C-5 position makes this reagent exceptionally valuable for building libraries of complex molecules for drug discovery, particularly in the development of kinase inhibitors.[\[4\]](#)[\[5\]](#)

Workflow: Suzuki-Miyaura Cross-Coupling

The diagram below illustrates a typical Suzuki-Miyaura reaction workflow utilizing **5-Iodo-4-methoxypyrimidine** as the electrophilic partner. This reaction is fundamental to its application in medicinal chemistry.

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Caption: Suzuki-Miyaura reaction workflow.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative, self-validating method for the coupling of **5-Iodo-4-methoxypyrimidine** with a generic arylboronic acid.

Objective: To synthesize a 5-aryl-4-methoxypyrimidine derivative.

Materials:

- **5-Iodo-4-methoxypyrimidine** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.03 eq)
- Base, e.g., Potassium Carbonate (K_2CO_3) (2.5 eq)
- Degassed 1,4-Dioxane
- Degassed Deionized Water
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ethyl Acetate
- Brine solution
- Silica gel for chromatography

Procedure:

- Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add **5-Iodo-4-methoxypyrimidine**, the arylboronic acid, and potassium carbonate.
 - Rationale: Using a Schlenk flask and dry conditions is crucial as palladium catalysts can be sensitive to oxygen and moisture, and the organometallic intermediates are reactive.

- Catalyst Addition: Add the $\text{Pd}(\text{PPh}_3)_4$ catalyst to the flask.
 - Rationale: $\text{Pd}(\text{PPh}_3)_4$ is a common, reliable $\text{Pd}(0)$ source for Suzuki couplings. The phosphine ligands stabilize the palladium center throughout the catalytic cycle.^[6]
- Inert Atmosphere: Seal the flask, and then evacuate and backfill it with an inert gas (Argon or Nitrogen) three times.
 - Rationale: This step removes oxygen, which can oxidize the $\text{Pd}(0)$ catalyst to an inactive $\text{Pd}(\text{II})$ state and cause unwanted side reactions.
- Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
 - Rationale: A mixed solvent system is often required to dissolve both the organic-soluble halide and the more polar boronic acid/base.^[7] Degassing the solvents removes dissolved oxygen.
- Reaction: Heat the mixture to 90 °C with vigorous stirring.
 - Rationale: Heating provides the necessary activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.
- Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting **5-Iodo-4-methoxypyrimidine** is consumed (typically 4-12 hours).
- Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and then brine.
 - Rationale: The aqueous wash removes the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.
- Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

- Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-4-methoxypyrimidine product.

Safety and Handling

As with any halogenated heterocyclic compound, **5-Iodo-4-methoxypyrimidine** requires careful handling. Based on data for structurally similar compounds, the following precautions are advised:

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8]
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[8]
- Exposure Routes: Avoid contact with skin and eyes. Causes skin and serious eye irritation. May cause respiratory irritation if inhaled.[8]
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
 - Ingestion: Rinse mouth and seek medical advice. Do not induce vomiting.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place.

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